

Technical Guide: Benzyl-PEG14-t-butyl-ester in Drug Discovery

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Compound of Interest

Compound Name: *Benzyl-PEG14-t-butyl-ester*

Cat. No.: *B11935114*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benzyl-PEG14-t-butyl-ester**, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for **Benzyl-PEG14-t-butyl-ester** is not readily found in public databases, this guide will provide representative data and protocols based on closely related Benzyl-PEG-t-butyl-ester analogs.

Core Concepts and Data Presentation

Benzyl-PEG14-t-butyl-ester is a chemical tool featuring a polyethylene glycol (PEG) spacer of 14 ethylene glycol units. This linker is flanked by a benzyl ether on one terminus and a t-butyl ester on the other. These protecting groups allow for the sequential and controlled conjugation of two different molecular entities. The PEG linker itself imparts favorable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetics, to the final conjugate molecule.

The primary application of linkers like **Benzyl-PEG14-t-butyl-ester** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical nature are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

Table 1: Representative Physicochemical Properties of a Benzyl-PEG-t-butyl-ester Analog (Benzyl-PEG8-t-butyl-ester)

Property	Value
Molecular Formula	C32H56O10
Molecular Weight	600.78 g/mol
Appearance	Colorless to light yellow oil
Solubility	Soluble in DMSO, DCM, and DMF
Purity (Typical)	≥95%
Storage Conditions	-20°C for long-term storage

Note: Data presented is for a representative analog, Benzyl-PEG8-t-butyl-ester, as specific data for the PEG14 variant is not widely available.

Experimental Protocols

The utility of **Benzyl-PEG14-t-butyl-ester** as a linker relies on the selective removal of its protecting groups. The following are detailed, representative protocols for the deprotection of the benzyl and t-butyl ester groups.

Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure yields a free hydroxyl group, which can then be further functionalized.

Materials:

- **Benzyl-PEG14-t-butyl-ester**
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethyl Acetate (EtOAc)
- Hydrogen gas (H₂)

- Inert gas (Argon or Nitrogen)
- Reaction flask
- Hydrogenation balloon or apparatus
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Dissolve **Benzyl-PEG14-t-butyl-ester** in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
- Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
- Purge the flask with an inert gas (Argon or Nitrogen).
- Introduce hydrogen gas, either from a balloon or a hydrogenation apparatus, and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the Celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the deprotected product, HO-PEG14-t-butyl-ester.

Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure yields a free carboxylic acid, which is reactive towards amine groups for amide bond formation.

Materials:

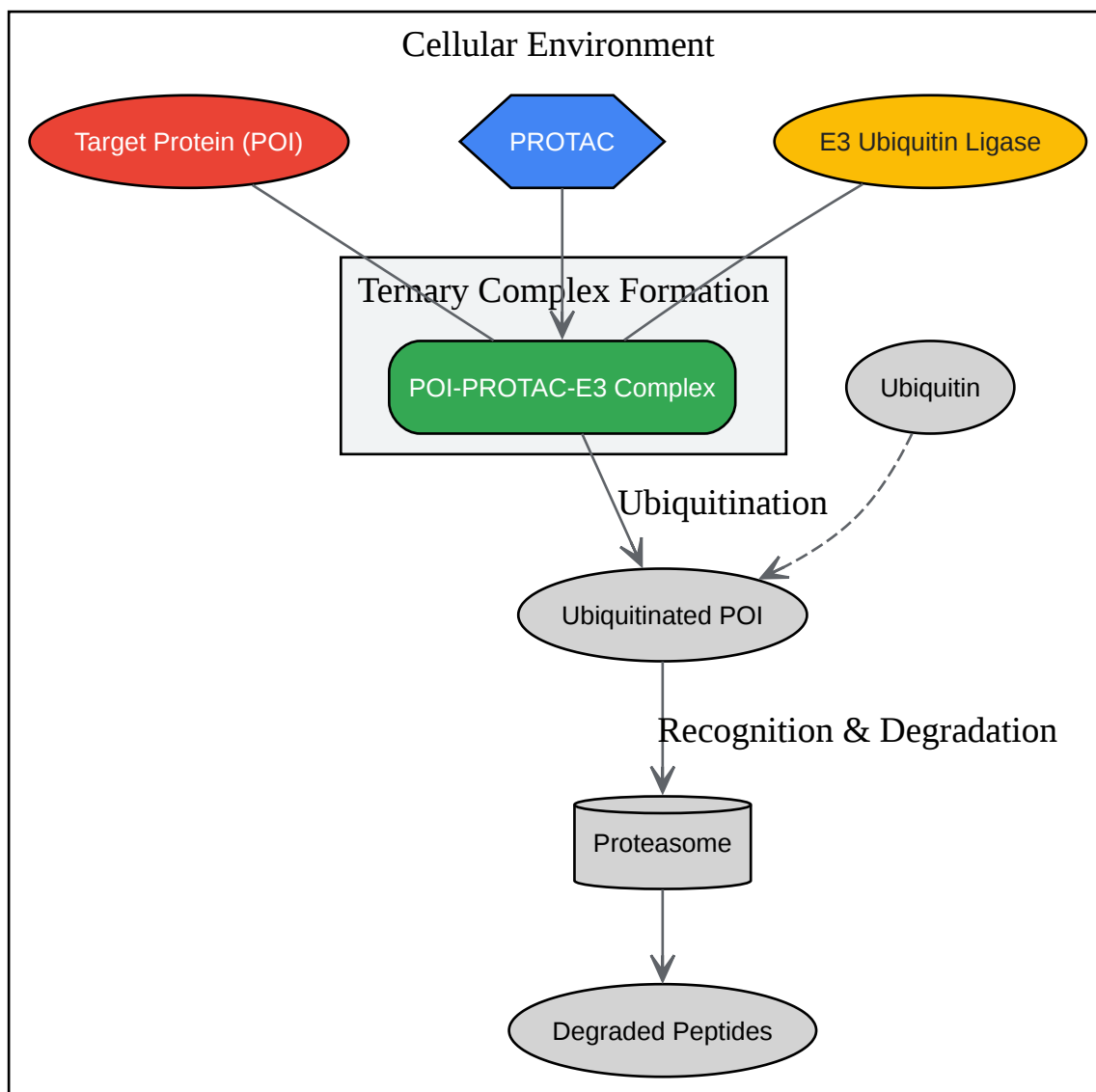
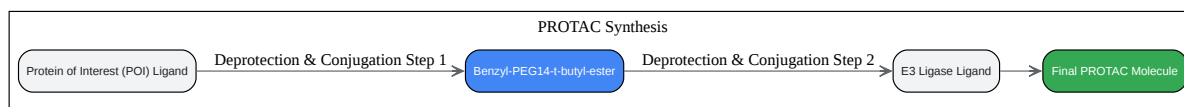
- **Benzyl-PEG14-t-butyl-ester** or its benzyl-deprotected analog
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Inert gas (Argon or Nitrogen)
- Reaction flask
- Rotary evaporator

Procedure:

- Dissolve the t-butyl ester-containing compound in DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath (0°C).
- Add TFA dropwise to the solution (typically a 20-50% solution of TFA in DCM).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- The crude product, the corresponding carboxylic acid, can be further purified by chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the core concepts of PROTAC synthesis and mechanism of action, where **Benzyl-PEG14-t-butyl-ester** serves as a crucial linker component.



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